molecular formula C15H13F3N4O2 B295414 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione

カタログ番号 B295414
分子量: 338.28 g/mol
InChIキー: ZWRIANJZNDIMFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione, also known as SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.

作用機序

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 is a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Adenosine A2A receptors are involved in a variety of physiological processes, including neurotransmitter release, neuronal excitability, and immune function. 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 binds to the adenosine A2A receptor and blocks its activation by adenosine, which leads to a decrease in cAMP production and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is thought to underlie its neuroprotective effects in Parkinson's disease and Huntington's disease. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular disease.

実験室実験の利点と制限

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 has several advantages as a research tool. It is a highly selective antagonist of the adenosine A2A receptor, which allows for the specific targeting of this receptor in experiments. It is also a potent antagonist, which means that relatively low concentrations of the compound can be used in experiments. However, there are also some limitations to the use of 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in experiments. In addition, it is not very soluble in water, which can make it difficult to use in certain experimental protocols.

将来の方向性

There are several future directions for the research on 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261. One area of interest is the potential use of 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 in the treatment of neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another area of interest is the potential use of 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 in the treatment of cancer, either alone or in combination with other therapies. Finally, there is also interest in the development of more potent and selective adenosine A2A receptor antagonists, which could lead to the development of new therapeutics for a variety of diseases.

合成法

The synthesis of 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 involves the condensation of 3-trifluoromethylbenzaldehyde with 1,3-dimethyluracil in the presence of a base, followed by oxidation with potassium permanganate. The resulting product is then reduced with sodium borohydride to yield 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261. The synthesis method has been optimized to produce high yields of the compound with high purity.

科学的研究の応用

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 has been investigated for its potential use in the treatment of cardiovascular diseases, such as myocardial infarction and hypertension.

特性

分子式

C15H13F3N4O2

分子量

338.28 g/mol

IUPAC名

1,3-dimethyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione

InChI

InChI=1S/C15H13F3N4O2/c1-20-12-11(13(23)21(2)14(20)24)22(8-19-12)7-9-4-3-5-10(6-9)15(16,17)18/h3-6,8H,7H2,1-2H3

InChIキー

ZWRIANJZNDIMFH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F

正規SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。